Patent

US08883438B2

Procedure details

Assays were conducted in a standard 384-well plate in a reaction volume of 76 uL assay buffer (150 mM NaCl, 10 mM MgCl2, 20 mM Tris pH 7.5, 0.05% bovine serum albumin, 2 mM beta-mercaptoethanol) as follows: To 25 uL of substrate mix (4 uM NADPH, 1 mM aKG), 1 uL of test compound in DMSO was added. The plate was centrifuged briefly, and then 25 ul of enzyme mix was added (0.1 ug/mL ICDH1 G97D) followed by a brief centrifugation and shake at 100 RPM. The reaction was incubated for 50 minutes at room temperature, then 25 ul of detection mix (30 uM resazurin, 36 ug/ml diaphorase) was added, and the mixture further incubated for 5 minutes at room temperature. The activity readout as a result of the conversion of resazurin to resorufin was detected by fluorescent spectroscopy at excitation 544 nm and emission 590 nm (c/o 590 nm).

Identifiers

|

REACTION_CXSMILES

|

[Na+].[Cl-].[Mg+2].[Cl-].[Cl-].C(O)C(N)(CO)CO.SCCO.C1N=C(N)C2N=CN([C@@H]3O[C@H](COP(OP(OC[C@H]4O[C@@H](N5C=C(C(N)=O)CC=C5)[C@H](O)[C@@H]4O)(O)=O)(O)=O)[C@@H](O)[C@H]3OP(O)(O)=O)C=2N=1.[CH:66]1[C:71]([OH:72])=[CH:70][C:69]2[O:73][C:74]3[C:80](=[N+:81]([O-:82])[C:68]=2[CH:67]=1)[CH:79]=[CH:78][C:76](=[O:77])[CH:75]=3>CS(C)=O>[CH:78]1[C:76]([OH:77])=[CH:75][C:74]2[O:73][C:69]3[C:68](=[N+:81]([O-:82])[C:80]=2[CH:79]=1)[CH:67]=[CH:66][C:71](=[O:72])[CH:70]=3.[CH:78]1[C:76]([OH:77])=[CH:75][C:74]2[O:73][C:69]3[C:68](=[N:81][C:80]=2[CH:79]=1)[CH:67]=[CH:66][C:71](=[O:72])[CH:70]=3 |f:0.1,2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Cl-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg+2].[Cl-].[Cl-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(CO)(CO)N)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

SCCO

|

Step Five

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

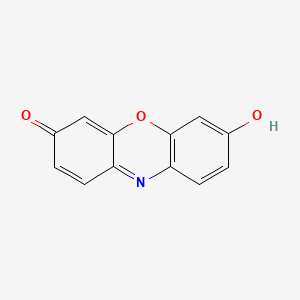

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=[N+]2[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

25 ul of enzyme mix

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added (0.1 ug/mL ICDH1 G97D)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the mixture further incubated for 5 minutes at room temperature

|

|

Duration

|

5 min

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08883438B2

Procedure details

Assays were conducted in a standard 384-well plate in a reaction volume of 76 uL assay buffer (150 mM NaCl, 10 mM MgCl2, 20 mM Tris pH 7.5, 0.05% bovine serum albumin, 2 mM beta-mercaptoethanol) as follows: To 25 uL of substrate mix (4 uM NADPH, 1 mM aKG), 1 uL of test compound in DMSO was added. The plate was centrifuged briefly, and then 25 ul of enzyme mix was added (0.1 ug/mL ICDH1 G97D) followed by a brief centrifugation and shake at 100 RPM. The reaction was incubated for 50 minutes at room temperature, then 25 ul of detection mix (30 uM resazurin, 36 ug/ml diaphorase) was added, and the mixture further incubated for 5 minutes at room temperature. The activity readout as a result of the conversion of resazurin to resorufin was detected by fluorescent spectroscopy at excitation 544 nm and emission 590 nm (c/o 590 nm).

Identifiers

|

REACTION_CXSMILES

|

[Na+].[Cl-].[Mg+2].[Cl-].[Cl-].C(O)C(N)(CO)CO.SCCO.C1N=C(N)C2N=CN([C@@H]3O[C@H](COP(OP(OC[C@H]4O[C@@H](N5C=C(C(N)=O)CC=C5)[C@H](O)[C@@H]4O)(O)=O)(O)=O)[C@@H](O)[C@H]3OP(O)(O)=O)C=2N=1.[CH:66]1[C:71]([OH:72])=[CH:70][C:69]2[O:73][C:74]3[C:80](=[N+:81]([O-:82])[C:68]=2[CH:67]=1)[CH:79]=[CH:78][C:76](=[O:77])[CH:75]=3>CS(C)=O>[CH:78]1[C:76]([OH:77])=[CH:75][C:74]2[O:73][C:69]3[C:68](=[N+:81]([O-:82])[C:80]=2[CH:79]=1)[CH:67]=[CH:66][C:71](=[O:72])[CH:70]=3.[CH:78]1[C:76]([OH:77])=[CH:75][C:74]2[O:73][C:69]3[C:68](=[N:81][C:80]=2[CH:79]=1)[CH:67]=[CH:66][C:71](=[O:72])[CH:70]=3 |f:0.1,2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Cl-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg+2].[Cl-].[Cl-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(CO)(CO)N)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

SCCO

|

Step Five

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=[N+]2[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

25 ul of enzyme mix

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added (0.1 ug/mL ICDH1 G97D)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the mixture further incubated for 5 minutes at room temperature

|

|

Duration

|

5 min

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |